molecular formula C14H9NO2 B167232 1-Aminoanthraquinone CAS No. 82-45-1

1-Aminoanthraquinone

Cat. No. B167232
CAS RN: 82-45-1
M. Wt: 223.23 g/mol
InChI Key: KHUFHLFHOQVFGB-UHFFFAOYSA-N
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Patent
US05387704

Procedure details

0.50 g of 1-benzyloxycarbonylaminoanthraquinone, 25 ml of ethanol and 25 ml of 50% strength aqueous sodium hydroxide solution were heated under reflux for 6 hours and the solution was then concentrated in vacuo. The residue was taken up in chloroform/water, the phases were separated and the organic phase was washed twice with water. The organic phase was concentrated in vacuo and 0.30 g of 1-aminoanthraquinone (99% pure; 95% of theory) was obtained.
Name
1-benzyloxycarbonylaminoanthraquinone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]1[C:25]2[C:24](=[O:26])[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17](=[O:27])[C:16]=2[CH:15]=[CH:14][CH:13]=1)=O)C1C=CC=CC=1.[OH-].[Na+]>C(O)C>[NH2:11][C:12]1[C:25]2[C:24](=[O:26])[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17](=[O:27])[C:16]=2[CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
1-benzyloxycarbonylaminoanthraquinone
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic phase was washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.